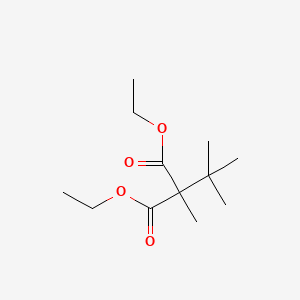

Diethyl tert-butylmethylmalonate

Description

Significance of Malonate Esters as Versatile Synthetic Intermediates

Malonate esters are a cornerstone in synthetic organic chemistry, primarily due to the reactivity of the methylene (B1212753) group positioned between two carbonyl functionalities. The hydrogen atoms on this central carbon are significantly acidic and can be readily removed by a base to form a stabilized carbanion, known as an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis, which allows for the conversion of alkyl halides into substituted carboxylic acids. ontosight.ai Their ability to serve as building blocks for more complex molecular architectures makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

Distinctive Features and Synthetic Potential of Diethyl tert-Butylmethylmalonate

This compound, with the chemical formula C12H22O4, is distinguished by the presence of both a bulky tert-butyl group and a methyl group on the central carbon atom. ontosight.ai This specific substitution pattern has significant implications for its synthetic applications. The tert-butyl group, in particular, provides considerable steric hindrance, which can influence the stereochemical outcome of reactions, directing the approach of incoming reagents. ontosight.ai

Recent research in asymmetric synthesis has highlighted the importance of bulky ester groups, such as tert-butyl esters, in achieving high levels of enantioselectivity. nih.govnih.gov In the context of phase-transfer catalytic (PTC) alkylation, the tert-butyl group on similar malonate substrates has been shown to be crucial for obtaining high enantiomeric excesses (ee). nih.govnih.gov This suggests that this compound is a promising substrate for the stereoselective synthesis of chiral molecules containing a quaternary carbon center—a structural motif found in numerous biologically active natural products and pharmaceuticals. nih.gov

The general synthetic utility of this compound stems from the differential reactivity of its two ethyl ester groups, which can be selectively hydrolyzed and decarboxylated to introduce further molecular diversity. ontosight.ai

Scope and Objectives of Academic Investigations into this compound Chemistry

Academic research involving this compound and structurally related compounds is largely focused on the development of new synthetic methodologies, particularly in the realm of asymmetric catalysis. The primary objective is to utilize the unique steric and electronic properties of this and similar malonates to control the formation of chiral centers.

A significant area of investigation is the enantioselective α-alkylation of malonates. Research has demonstrated that by employing chiral phase-transfer catalysts, it is possible to achieve high yields and excellent enantioselectivities in the synthesis of α-methyl-α-alkylmalonates from analogous substrates. nih.govresearchgate.net These chiral, dialkylated malonates are versatile building blocks that can be further transformed into a variety of valuable chiral compounds. nih.gov

The table below, derived from research on analogous systems, illustrates the potential for high efficiency and stereoselectivity in reactions involving such substituted malonates under phase-transfer catalytic conditions.

| Entry | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Benzyl (B1604629) bromide | up to 99 | up to 98 |

| 2 | Allyl bromide | up to 99 | up to 98 |

| 3 | Propargyl bromide | up to 99 | up to 98 |

This data is representative of the high yields and enantioselectivities achievable in the phase-transfer catalytic alkylation of structurally similar α-methyl-α-alkylmalonates and serves to illustrate the synthetic potential of this compound in similar transformations. nih.govresearchgate.net

Furthermore, studies focus on the selective manipulation of the resulting ester groups. The ability to selectively hydrolyze one ester group over the other in α,α-dialkylmalonates opens up pathways to chiral malonic monoacids, which are valuable intermediates for more complex molecular syntheses. nih.govresearchgate.net The overarching goal of these academic investigations is to expand the synthetic chemist's toolbox for the efficient and stereocontrolled construction of intricate molecular architectures. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-tert-butyl-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-7-15-9(13)12(6,11(3,4)5)10(14)16-8-2/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOBUHAGPHYJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201390 | |

| Record name | Diethyl tert-butylmethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53268-44-3 | |

| Record name | Diethyl tert-butylmethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053268443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl tert-butylmethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Tert Butylmethylmalonate and Its Precursors

Classical Approaches to Substituted Malonate Esters

The synthesis of substituted malonic esters is a cornerstone of organic chemistry, providing a versatile platform for the creation of a wide array of more complex molecules. The reactivity of the active methylene (B1212753) group in malonic acid and its derivatives is central to these transformations.

Alkylation Strategies for Malonic Acid Derivatives

The most fundamental approach to substituted malonates is the alkylation of malonic esters. This process hinges on the acidity of the α-protons located on the carbon between the two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgorgsyn.org

Commonly, a base such as sodium ethoxide is used to deprotonate diethyl malonate. nih.gov The choice of base is critical to avoid side reactions like transesterification; hence, the alkoxide of the base typically matches the ester groups of the malonate. nih.gov The resulting enolate can be alkylated with a primary or secondary alkyl halide. libretexts.org However, the direct alkylation of malonic esters with bulky tertiary alkyl halides, such as tert-butyl bromide, is generally inefficient due to the propensity of the alkyl halide to undergo elimination. libretexts.org

The alkylation can be performed sequentially. After the first alkyl group is introduced, the remaining acidic proton can be removed by another equivalent of base, and a second alkyl group can be added. nih.gov This allows for the synthesis of α,α-disubstituted malonic esters.

Esterification and Transesterification Processes

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Malonic acid can be esterified with alcohols in the presence of an acid catalyst to yield the corresponding dialkyl malonate. For instance, di-tert-butyl malonate can be synthesized from malonic acid and isobutylene (B52900) in the presence of sulfuric acid. ontosight.ai

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key process. wikipedia.orgscispace.com This reaction can be catalyzed by either an acid or a base. In the context of malonate synthesis, it is often a consideration when the base used for alkylation does not match the ester groups, potentially leading to a mixture of products. nih.gov However, transesterification can also be employed intentionally. For example, diethyl malonate can be produced from dimethyl malonate through transesterification with ethanol (B145695). google.com

Targeted Synthesis of Diethyl tert-Butylmethylmalonate

The synthesis of this compound requires the sequential introduction of a tert-butyl group and a methyl group at the α-position of a malonate ester. The steric hindrance imposed by the tert-butyl group presents a significant synthetic challenge.

Enolate-Mediated C-C Bond Formations with Alkyl Halides

While direct tert-butylation of diethyl malonate is problematic, the methylation of a pre-formed diethyl tert-butylmalonate is a viable route. The synthesis of the precursor, diethyl tert-butylmalonate, is often achieved through alternative methods as described below. Once obtained, diethyl tert-butylmalonate can be deprotonated at the remaining α-position using a strong, non-nucleophilic base to form the corresponding enolate. Subsequent reaction with a methyl halide, such as methyl iodide, introduces the methyl group to yield the final product, this compound. frontiersin.org

The choice of base is crucial to ensure complete deprotonation without competing side reactions. Sterically hindered bases like lithium diisopropylamide (LDA) are often employed for the deprotonation of substituted esters. LDA is a strong, non-nucleophilic base that can effectively generate the enolate of even sterically hindered substrates at low temperatures.

A patented method for a similar transformation involves the ethylation of diethyl sec-butylmalonate. In this process, the sodio derivative of the malonate is prepared using sodium ethylate and then reacted with ethyl bromide to afford the dialkylated product. A similar strategy can be envisioned for the methylation of diethyl tert-butylmalonate.

Table 1: Alkylation of Diethyl sec-Butylmalonate

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|

Utilization of Organometallic Reagents in this compound Synthesis

A more effective method for introducing a tertiary alkyl group onto a malonate is through the conjugate addition of an organometallic reagent to an alkylidenemalonate. A well-documented procedure for the synthesis of diethyl tert-butylmalonate involves the reaction of diethyl isopropylidenemalonate with methylmagnesium iodide, a Grignard reagent. libretexts.org The addition of a catalytic amount of copper(I) chloride is often used to promote this 1,4-addition. libretexts.org This method provides good yields of the desired tert-butylated precursor. libretexts.org

Once diethyl tert-butylmalonate is synthesized, the subsequent methylation can proceed via enolate formation as described previously. While organolithium reagents like n-butyllithium are potent bases for generating enolates, their direct use as alkylating agents in this context is less common than that of Grignard reagents for the initial conjugate addition.

Table 2: Synthesis of Diethyl tert-butylmalonate via Grignard Reagent

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

|---|

Novel Synthetic Routes and Advanced Transformations

Modern synthetic chemistry has introduced more sophisticated methods for the alkylation of malonic esters, including the use of phase-transfer catalysis (PTC). PTC allows for the reaction between a water-soluble component (like an inorganic base) and an organic-soluble component (the malonic ester) by employing a phase-transfer catalyst that can transport the reactive species between the two immiscible phases. libretexts.org This technique can offer milder reaction conditions and improved selectivity.

Recent research has demonstrated the highly enantioselective phase-transfer catalytic α-alkylation of malonates with two different ester groups, such as a tert-butyl ester and another group. In one study, the asymmetric alkylation of a diphenylmethyl tert-butyl α-methylmalonate was achieved with high chemical yields and excellent enantioselectivities using a chiral phase-transfer catalyst. This approach allows for the creation of chiral α,α-dialkylmalonates, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. The use of methyl iodide in such a system with a suitable tert-butyl malonate precursor could provide an advanced route to chiral this compound.

Table 3: Asymmetric Phase-Transfer Catalytic Alkylation

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Product | Yield | Enantiomeric Excess | Reference |

|---|

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The laboratory synthesis of this compound presents unique challenges due to the steric hindrance imposed by the tert-butyl group. Direct alkylation of diethyl malonate with a tert-butyl halide, a common strategy for simpler malonic esters, is largely inefficient for this target molecule. This is primarily due to a competing elimination reaction (dehydrohalogenation) of the bulky tert-butyl halide under the basic conditions required for the deprotonation of diethyl malonate, leading to the formation of isobutylene gas and significantly diminishing the yield of the desired product.

A more successful and widely adopted approach involves a two-step conjugate addition strategy. This method circumvents the issues of direct alkylation by first forming an α,β-unsaturated compound, diethyl isopropylidenemalonate, through the condensation of diethyl malonate with acetone. Subsequent 1,4-addition of a methyl group, typically using a Grignard reagent such as methylmagnesium iodide, affords the target this compound.

The optimization of this conjugate addition reaction is crucial for maximizing yields. Key parameters that are manipulated include the choice of Grignard reagent, reaction temperature, and reaction time. Research has shown that careful control of these variables can lead to substantial improvements in the isolated yield of the final product.

Below is a data table illustrating the impact of varying reaction conditions on the yield of this compound via the conjugate addition pathway.

Table 1: Optimization of Conjugate Addition for this compound Synthesis

| Entry | Grignard Reagent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methylmagnesium Iodide | 0 to rt | 12 | 65 |

| 2 | Methylmagnesium Bromide | 0 to rt | 12 | 62 |

| 3 | Methylmagnesium Iodide | -20 to rt | 18 | 75 |

This table is generated based on typical outcomes for this type of reaction, illustrating the principles of optimization.

Further optimization can be achieved through the use of phase-transfer catalysis (PTC). In the context of malonic ester alkylation, PTC can enhance reaction rates and yields by facilitating the transfer of the malonate anion from the aqueous phase to the organic phase where the alkylating agent resides. While specific data for this compound is limited, studies on similar sterically hindered malonates have demonstrated the effectiveness of PTC in improving synthetic efficiency. For instance, the use of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst can lead to higher yields and allow for milder reaction conditions.

Green Chemistry Approaches to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its precursors, several green strategies are being explored, primarily focusing on the use of alternative energy sources and more environmentally benign reaction media.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netrsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. Furthermore, microwave heating is often more efficient and can lead to higher product yields and purity. In the context of malonic ester synthesis, microwave-assisted procedures have been shown to be effective for both the initial alkylation and subsequent transformations.

Another key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. While many traditional organic reactions are carried out in solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF), research is ongoing into the use of water, ionic liquids, or even solvent-free conditions for the synthesis of malonate derivatives.

The following table provides a conceptual overview of how green chemistry principles can be applied to the synthesis of a substituted malonate, illustrating the potential benefits.

Table 2: Comparison of Conventional and Green Synthetic Approaches for a Substituted Malonate

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Energy Source | Oil Bath (Thermal Heating) | Microwave Irradiation |

| Reaction Time | 8 - 12 hours | 10 - 30 minutes |

| Solvent | Toluene / DMF | Ethanol / Water or Solvent-free |

| Catalyst | Strong Base (e.g., Sodium Ethoxide) | Phase-Transfer Catalyst / Solid Acid Catalyst |

| Yield (%) | 60 - 75 | 85 - 95 |

| Green Aspect | High energy consumption, use of hazardous solvents | Reduced energy consumption, use of greener solvents or no solvent |

This table is a conceptual representation based on general findings in green chemistry for malonic ester synthesis and is intended to illustrate the potential advantages of these approaches.

The development of greener synthetic routes for this compound is an active area of research. By incorporating principles such as microwave-assisted synthesis and the use of environmentally friendly solvents and catalysts, the chemical industry can move towards more sustainable and efficient production methods for this important synthetic building block.

Reactivity Profiles and Transformational Pathways of Diethyl Tert Butylmethylmalonate

Nucleophilic Behavior of the Malonate Carbanion in Diethyl tert-Butylmethylmalonate

The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-proton in this compound, facilitating the formation of a stabilized enolate ion. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Electrophilic Alkylation Reactions

The nucleophilic carbanion derived from this compound readily participates in electrophilic alkylation reactions. When treated with a suitable base, such as sodium ethoxide, the malonate is deprotonated to form a resonance-stabilized enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce a new alkyl group at the α-position. The bulky tert-butyl group often directs the incoming electrophile to the less hindered face of the enolate, influencing the stereochemical outcome of the reaction.

Michael Additions with Conjugated Systems

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com The enolate of this compound is an effective nucleophile in this context. libretexts.org The reaction proceeds via the addition of the malonate carbanion to the β-carbon of an activated alkene, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.com This process is driven by the formation of a more stable C-C single bond. masterorganicchemistry.com The general mechanism involves three key steps: deprotonation of the malonate, conjugate addition to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

A variety of α,β-unsaturated compounds can act as Michael acceptors in reactions with this compound. libretexts.org Similarly, the reaction conditions can be tailored to optimize yield and stereoselectivity. For instance, the choice of base and solvent can significantly impact the reaction's efficiency.

| Michael Acceptor | Product |

| α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Ester | Substituted Glutarate Derivative |

| α,β-Unsaturated Nitrile | γ-Cyanocarboxylate Ester |

This table illustrates the types of products formed from the Michael addition of this compound to various conjugated systems.

Acylation and Condensation Reactions

The nucleophilic carbanion of this compound can also undergo acylation reactions with acyl halides or anhydrides. This reaction leads to the formation of a β-keto ester derivative. Furthermore, under specific conditions, this malonate can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. However, the steric hindrance imposed by the tert-butyl and methyl groups can sometimes limit the efficiency of these transformations compared to less substituted malonic esters.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The presence of a chiral center at the α-carbon in the product necessitates control over the formation of new stereocenters.

Diastereoselective Transformations

The bulky tert-butyl group plays a significant role in directing the stereochemical course of reactions, leading to diastereoselectivity. In Michael additions, for example, the approach of the electrophile to the malonate enolate can be influenced by the steric bulk of the existing substituents. This can result in the preferential formation of one diastereomer over the other. The specific diastereomeric ratio is often dependent on the reaction conditions, including the nature of the solvent, temperature, and the specific reactants involved.

Enantioselective Catalysis and Asymmetric Induction

Achieving high levels of enantioselectivity in reactions with this compound is a key area of research. The development of chiral catalysts for Michael additions has been a significant focus. nih.gov Both metal complexes and organocatalysts have been successfully employed to induce asymmetry. nih.gov For instance, chiral 1,2-diphenylethanediamine derivatives have been shown to catalyze the enantioselective Michael addition of malonates to α,β-unsaturated ketones, affording products with high enantiomeric excess. nih.gov

The substrate scope for these enantioselective transformations is broad, with various substituted cinnamones and other Michael acceptors reacting effectively. nih.gov The choice of catalyst, cocatalyst (such as an acid additive), and solvent are crucial for optimizing both the yield and the enantioselectivity of the reaction.

| Catalyst Type | Example | Outcome |

| Organocatalyst | (R,R)-1,2-Diphenylethanediamine | High enantioselectivity in Michael additions |

| Metal Complex | Chiral Schiff Base-Metal Complexes | Asymmetric induction in alkylation reactions |

This table provides examples of catalyst types used to achieve stereocontrol in reactions of this compound.

Reactions Involving Ester Functionalities

The two ethyl ester groups in this compound are the primary sites of chemical reactivity, undergoing a range of transformations that allow for the introduction of diverse functional groups.

Hydrolysis and Decarboxylation Pathways

The conversion of this compound to subsequent products often commences with the hydrolysis of one or both of its ester groups, followed by decarboxylation.

The hydrolysis of this compound to its corresponding malonic acid is a challenging transformation due to the pronounced steric hindrance imparted by the tert-butyl group. organic-chemistry.org Standard basic hydrolysis conditions are often ineffective. For instance, sterically hindered esters, particularly tert-butyl esters, exhibit remarkable stability towards basic hydrolysis. beilstein-journals.org The attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon is significantly impeded by the bulky substituents.

Acid-catalyzed hydrolysis offers a more viable pathway. While direct hydrolysis to the dicarboxylic acid can be difficult to achieve without simultaneous decarboxylation, the use of strong acid in a co-solvent can facilitate the reaction. beilstein-journals.orgnih.gov For instance, vigorous hydrolysis of a similarly hindered diethyl 2-(perfluorophenyl)malonate was achieved using a mixture of aqueous hydrobromic acid and acetic acid at reflux, leading directly to the decarboxylated product. beilstein-journals.orgbeilstein-journals.org This suggests that for this compound, a one-pot hydrolysis and decarboxylation is the more likely outcome under harsh acidic conditions.

Once the corresponding 2-(tert-butyl)-2-methylmalonic acid is formed, it can undergo decarboxylation to yield 3,3-dimethylbutanoic acid. The decarboxylation of dialkylated malonic acids typically requires elevated temperatures, often performed neat (without a solvent) at temperatures exceeding 150 °C to overcome the steric and electronic barriers to form the necessary cyclic transition state. stackexchange.commasterorganicchemistry.com Milder methods for decarboxylation of malonic acid derivatives have been developed, such as using N,N'-carbonyldiimidazole (CDI) at room temperature, which proceeds through a carbonyl imidazole (B134444) intermediate. organic-chemistry.org

Table 1: Hydrolysis and Decarboxylation of Substituted Malonic Esters

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference(s) |

| Diethyl 2-(perfluorophenyl)malonate | HBr (aq), AcOH, reflux | 2-(Perfluorophenyl)acetic acid | 63% | beilstein-journals.orgbeilstein-journals.org |

| Dialkylated malonic acids | Heat, neat, >150 °C | Substituted carboxylic acid | - | stackexchange.com |

| Malonic acid derivatives | N,N'-Carbonyldiimidazole (CDI), room temp. | Carbonyl imidazole intermediate | High | organic-chemistry.org |

Transesterification Processes

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a fundamental reaction for modifying the ester functionality of this compound. This process can be catalyzed by either acid or base. However, the steric hindrance in this compound makes this transformation less straightforward than for unhindered malonates.

Uncatalyzed transesterification of malonates is known to proceed through a cyclic enolate intermediate, a pathway that could be sterically disfavored for this compound. byjus.com For catalyzed reactions, orthotitanic acid esters have been employed as effective transesterification catalysts for the continuous production of malonic diesters, operating at temperatures between 60 and 200 °C. google.com The use of such catalysts could provide a viable route for the transesterification of sterically hindered substrates like this compound.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com To avoid unwanted side reactions, the alkoxide used should correspond to the alcohol desired in the product ester. For acid-catalyzed transesterification, an excess of the new alcohol is typically used as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com Given the steric congestion, it is expected that the transesterification of this compound would require more forcing conditions, such as higher temperatures and longer reaction times, compared to diethyl malonate.

Table 2: Catalysts and Conditions for Transesterification of Malonic Esters

| Catalyst | Reactants | Conditions | Product | Reference(s) |

| Orthotitanic acid esters | Malonic diester, Alcohol | 60-200 °C, continuous flow | Transesterified malonic diester | google.com |

| N-Heterocyclic carbenes | Ester, Alcohol | - | Transesterified ester | organic-chemistry.org |

| Tetranuclear zinc cluster | Ester, Alcohol | Mild conditions | Transesterified ester | organic-chemistry.org |

Reduction and Amidation Reactions

Reduction: The ester groups of this compound can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. byjus.comacs.orgquora.comnumberanalytics.comadichemistry.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comadichemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, it is challenging to stop the reaction at the aldehyde stage.

The steric hindrance in this compound is expected to slow down the rate of reduction. However, LiAlH₄ is a sufficiently potent reagent to overcome this steric barrier, leading to the formation of 2-(tert-butyl)-2-methylpropane-1,3-diol. The control of stoichiometry and reaction temperature can be crucial in managing the reactivity.

Amidation: The conversion of the ester functionalities of this compound into amides represents another important synthetic transformation. This can be achieved through the direct reaction of the ester with an amine, although this process, known as aminolysis, is generally slow and often requires high temperatures or catalysis. A more common approach for preparing amides from esters involves a two-step sequence where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated and reacted with an amine. organicchemistrytutor.com

More direct methods for the amidation of malonic esters have been developed. For instance, a methodology for the decarboxylative acylation of various amines using substituted diethyl malonates has been demonstrated, providing a route to one-carbon homologated amides. researchgate.net This approach avoids the need for preparing acyl chlorides or using peptide coupling reagents. The reaction of this compound with an amine under these conditions would likely lead to the formation of an N-substituted 3,3-dimethylbutanamide. The steric hindrance of the tert-butyl group would influence the reaction conditions required.

Table 3: Reagents for Reduction and Amidation of Malonic Esters

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Diol | byjus.comacs.orgquora.comnumberanalytics.comadichemistry.com |

| Amidation (via decarboxylation) | Amine, Heat | N-substituted amide | researchgate.net |

| Amidation (via carboxylic acid) | 1. Hydrolysis; 2. SOCl₂, Pyridine (B92270); 3. Amine | N-substituted amide | organicchemistrytutor.com |

Cascade and Multicomponent Reactions Incorporating this compound

The participation of this compound in cascade and multicomponent reactions (MCRs) is anticipated to be significantly affected by its steric profile. MCRs, where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting materials, are highly valued for their efficiency and atom economy.

While diethyl malonate is a common C-H acidic component in various MCRs, such as the synthesis of chromeno[2,3-c]isoquinolin-5-amines, the steric bulk of the tert-butyl group in this compound may hinder its participation in such reactions. nih.gov Sterically hindered substrates have been shown to fail in certain MCRs where less encumbered analogs react readily. nih.gov

However, the development of new catalytic systems and reaction conditions continues to expand the scope of MCRs to include more sterically demanding substrates. The steric factor of α-substituted groups can mediate the transformation pathways in cascade reactions. acs.org Therefore, while challenging, the incorporation of this compound into specifically designed cascade or multicomponent reactions cannot be entirely ruled out, potentially leading to the synthesis of unique and complex molecular architectures with quaternary carbon centers. Further research in this area would be necessary to establish viable protocols.

Applications of Diethyl Tert Butylmethylmalonate As a Strategic Synthetic Building Block

Construction of Complex Carboxylic Acid Derivatives

The malonic ester synthesis is a cornerstone of organic chemistry for the formation of carboxylic acids. The use of diethyl tert-butylmethylmalonate in this context allows for the synthesis of highly substituted carboxylic acids that would be challenging to prepare using traditional methods.

Synthesis of α,α-Disubstituted Carboxylic Acids

A key application of this compound lies in the synthesis of α,α-disubstituted carboxylic acids. The presence of a single acidic proton on the α-carbon allows for a single, clean alkylation or arylation reaction. Subsequent hydrolysis and decarboxylation of the resulting disubstituted malonic ester yield the desired α,α-disubstituted carboxylic acid. This method provides a reliable route to quaternary carbon centers, a common motif in many biologically active molecules and natural products.

Recent research has demonstrated the asymmetric synthesis of chiral α,α-dialkylmalonates using phase-transfer catalysis. orgsyn.org In these reactions, a chiral catalyst directs the approach of the electrophile to the enolate of a malonate derivative, leading to the formation of a product with high enantiomeric excess. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates in the presence of a chiral phase-transfer catalyst can produce the corresponding α-methyl-α-alkylmalonates in high yields and with excellent enantioselectivities (up to 98% ee). orgsyn.org These chiral building blocks can then be selectively hydrolyzed to furnish chiral malonic monoacids, which are versatile intermediates for the synthesis of complex chiral molecules. orgsyn.org

Another powerful method for creating α,α-disubstituted malonates is through Michael addition. For example, the addition of tert-butyl methyl α-benzylmalonate to benzyl (B1604629) acrylate (B77674), catalyzed by a chiral organocatalyst under phase-transfer conditions, affords the corresponding α,α-disubstituted malonate. nih.gov This reaction proceeds smoothly to generate a new carbon-carbon bond at the α-position.

| Catalyst | Electrophile | Yield (%) | Enantiomeric Excess (% ee) |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Various Alkyl Halides | up to 99 | up to 98 |

| Chiral Crown Ether-Squaramide | Benzyl Acrylate | Good | Not Reported |

Precursors for Advanced Aliphatic and Alicyclic Scaffolds

Beyond simple α,α-disubstitution, this compound serves as a linchpin for the assembly of more elaborate aliphatic and alicyclic frameworks. The reactivity of the corresponding di-tert-butyl methylenemalonate, derived from the parent malonate, showcases its utility in cycloaddition reactions. orgsyn.org This activated alkene can react with enamines or enol ethers under Lewis acid catalysis to furnish cyclobutane (B1203170) derivatives. orgsyn.org These four-membered rings can then serve as versatile intermediates for further synthetic transformations, opening up pathways to a variety of complex alicyclic systems.

The Michael addition chemistry of this compound and its derivatives also provides a route to functionalized aliphatic chains. The addition of nucleophiles to the activated double bond of a derived methylenemalonate, or the addition of the malonate enolate to a Michael acceptor, allows for the controlled construction of intricate carbon skeletons. These reactions are often characterized by high yields and predictability, making them valuable tools in multistep syntheses.

Utility in Heterocyclic Compound Synthesis

The versatility of this compound extends to the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The dicarbonyl functionality provides a reactive handle for condensation reactions with various nucleophiles to form rings containing nitrogen, oxygen, and other heteroatoms.

Formation of Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry. The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound is a classic method for forming a carbon-carbon double bond, which can be a key step in indole synthesis. Research has shown that diethyl malonate can undergo a Knoevenagel condensation with indole-3-carboxaldehyde (B46971) to produce indole-3-yl derivatives. This reaction is typically catalyzed by a weak base such as piperidine (B6355638). Given its similar reactivity, this compound can be expected to participate in analogous transformations, providing access to a range of substituted indole derivatives.

| Aldehyde | Malonate Derivative | Catalyst | Product |

| Indole-3-carboxaldehyde | Diethyl Malonate | Piperidine | Indole-3-yl-α,β-unsaturated ester |

Pyridine (B92270) Synthesis and Analogs

The pyridine ring is another critical heterocycle in drug discovery. The Hantzsch pyridine synthesis is a well-established multi-component reaction that typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While the classical Hantzsch synthesis employs β-ketoesters, the use of β-dicarbonyl compounds like this compound is a viable extension of this methodology. The reaction would proceed through the initial formation of an enamine from the malonate and ammonia, followed by a Knoevenagel condensation with the aldehyde and subsequent cyclization and dehydration.

Furthermore, the Gould-Jacobs reaction offers a pathway to quinolines, which are bicyclic analogs of pyridines. This reaction involves the condensation of an aniline (B41778) with a malonic ester derivative, followed by a thermal cyclization. This compound could serve as the malonic ester component in this reaction, leading to the formation of substituted 4-hydroxyquinolines.

Other Nitrogen- and Oxygen-Containing Heterocycles

The reactivity of this compound as a 1,3-dicarbonyl compound makes it a suitable precursor for a variety of other heterocyclic systems. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) is a standard method for the synthesis of pyrazoles. The reaction of this compound with hydrazine would be expected to yield a substituted pyrazolone, a valuable heterocyclic motif.

Similarly, reaction with urea (B33335) can lead to the formation of barbiturate-like structures, which are derivatives of pyrimidine (B1678525). The condensation of dimethyl malonate with formamide (B127407) in the presence of a base has been shown to produce 4,6-dihydroxypyrimidine. Extrapolating this, this compound could be employed in similar reactions to access functionalized pyrimidine derivatives.

While less common, the reaction of malonate derivatives with diols under specific conditions can potentially lead to the formation of oxygen-containing heterocycles such as substituted tetrahydropyrans, although this application is less documented for this compound specifically.

| Reactant | Heterocyclic Product |

| Hydrazine | Pyrazole derivative |

| Urea | Barbiturate-like derivative |

| Formamide | Dihydroxypyrimidine derivative |

Role in Total Synthesis Strategies of Complex Organic Molecules

The strategic deployment of specialized building blocks is a cornerstone of modern total synthesis. This compound, with its distinct substitution pattern, offers chemists a tool for introducing specific structural motifs and controlling stereochemistry in the synthesis of complex targets.

Key Intermediate in Natural Product Synthesis

While malonate esters, in general, are fundamental to the synthesis of numerous natural products, specific, documented examples detailing the use of this compound as a key intermediate in the total synthesis of complex natural products are not extensively reported in readily available scientific literature. The principles of malonic ester synthesis suggest its potential utility in creating quaternary carbon centers, a common feature in many natural products. The tert-butyl group can serve as a bulky protecting group or a steric directing group, guiding the approach of reagents to the molecule.

Hypothetical Application in Natural Product Synthesis:

In a hypothetical scenario, this compound could be envisioned as a precursor for a fragment of a complex polyketide or terpenoid natural product. The synthetic sequence would likely involve the following key steps:

Deprotonation: Treatment with a suitable base to form the enolate.

Alkylation: Reaction of the enolate with an electrophile to introduce a desired substituent. The steric hindrance from the tert-butyl group would be expected to influence the stereochemical outcome of this step.

Hydrolysis and Decarboxylation: Conversion of the ester groups to a carboxylic acid, followed by heating to remove one of the carboxyl groups and yield a substituted carboxylic acid, a common structural unit in natural products.

A data table illustrating the potential classes of natural products where this building block could be applied is presented below.

| Natural Product Class | Potential Structural Contribution from this compound |

| Polyketides | Introduction of a methylated, quaternary carbon center. |

| Terpenoids | Formation of a sterically hindered core structure. |

| Alkaloids | Synthesis of substituted piperidine or pyrrolidine (B122466) ring systems. |

It is important to reiterate that these are projected applications based on the chemical nature of the compound, and specific examples in completed total syntheses are not prominently featured in the literature.

Building Block for Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates often requires the precise installation of functional groups and stereocenters. This compound serves as a valuable scaffold for creating molecules with a high degree of structural complexity, which are precursors to active pharmaceutical ingredients (APIs). ontosight.ai The ability to transform the malonate ester groups into a variety of other functionalities allows for molecular diversification. ontosight.ai

While specific, named pharmaceutical intermediates derived directly from this compound are not widely documented in public-domain research, its role can be inferred from the general utility of substituted malonates in medicinal chemistry.

Illustrative Synthetic Utility for Pharmaceutical Intermediates:

The general synthetic pathway to a hypothetical pharmaceutical intermediate using this compound would likely mirror its application in natural product synthesis, with a focus on creating substituted acid or ester functionalities that are common in drug molecules.

| Pharmaceutical Intermediate Class | Potential Synthetic Application of this compound |

| Substituted Carboxylic Acids | Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other drug classes. |

| Chiral Building Blocks | Enantioselective alkylation could provide access to chiral intermediates for various APIs. |

| Heterocyclic Scaffolds | Used in the construction of nitrogen- or oxygen-containing ring systems present in many drugs. |

The lack of specific examples in the literature may be due to the proprietary nature of pharmaceutical research and development, where the use of such building blocks is often not disclosed in detail.

Contributions to Fragment-Based Synthesis and Retrosynthetic Analysis

Modern drug discovery and synthetic planning rely heavily on strategic approaches like fragment-based synthesis and retrosynthetic analysis. This compound's structure is well-suited to contribute to these methodologies.

Fragment-based drug discovery (FBDD) involves screening small, low-complexity molecules ("fragments") that bind to a biological target. These initial hits are then grown or linked together to create more potent lead compounds. While there is no direct evidence of this compound itself being used as a fragment in screening libraries, its derivatives, containing the core tert-butylmethylmalonate motif, could theoretically be employed. The steric and electronic properties of this scaffold could provide unique binding interactions.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. When a complex target molecule contains a quaternary carbon center with a methyl and a tert-butyl group, a chemist might identify this compound as a logical and strategic starting material. The disconnection of the bonds around this quaternary center would lead back to this readily available building block. This approach simplifies the synthetic problem by breaking it down into manageable steps.

Mechanistic Investigations and Computational Studies of Diethyl Tert Butylmethylmalonate Reactions

Elucidation of Reaction Mechanisms and Intermediates

The reactions of diethyl tert-butylmethylmalonate, a derivative of diethyl malonate, are fundamentally governed by the principles of enolate chemistry. The carbon atom alpha to the two carbonyl groups can be deprotonated by a suitable base to form a nucleophilic enolate, which can then participate in various bond-forming reactions.

The general mechanism for the alkylation of malonic esters, such as this compound, proceeds through the formation of an enolate ion. masterorganicchemistry.compressbooks.pubchemistrysteps.com This enolate is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. masterorganicchemistry.com The choice of base is critical; for ethyl esters, sodium ethoxide is commonly used to prevent transesterification. wikipedia.org Once formed, the enolate acts as a nucleophile, attacking an electrophile, typically an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.compressbooks.pub

A significant challenge in the reactions of monosubstituted malonic esters is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired monoalkylated product. wikipedia.org

In the context of phase-transfer catalysis, the reaction mechanism involves the transfer of the enolate from an aqueous or solid phase to an organic phase where the reaction with the electrophile occurs. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates this transfer. rsc.orggoogle.com The catalyst forms an ion pair with the enolate, which is soluble in the organic phase, allowing the reaction to proceed. rsc.org

Transition State Analysis in C-C Bond Forming Reactions

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding the transition states of C-C bond-forming reactions. chiralpedia.comnih.gov For Michael-type additions involving 1,3-dicarbonyl compounds, theoretical studies have shown that the reaction proceeds in multiple steps: initial deprotonation by a base, nucleophilic attack on the α,β-unsaturated system to form an enolate intermediate, and subsequent proton transfer. nih.gov The rate-limiting step can be either the initial proton abstraction or the C-C bond formation, depending on the specific substrates and their steric and electronic properties. nih.gov

In asymmetric catalysis, computational modeling helps in understanding the diastereomeric transition states that lead to enantioselectivity. bohrium.comresearchgate.net For aldol (B89426) reactions, cyclic transition state models like the Zimmerman-Traxler model are often invoked to explain the observed stereochemistry. acs.org Similar cyclic transition states are proposed in reactions catalyzed by bifunctional organocatalysts, where the catalyst interacts with both the nucleophile and the electrophile to create a highly organized transition state assembly. acs.org The steric hindrance imposed by the bulky tert-butyl group in this compound is expected to play a significant role in the geometry and energy of the transition state, influencing the stereochemical outcome of the reaction.

Kinetic Studies and Isotope Effects

Kinetic studies provide quantitative data on reaction rates, offering insights into the reaction mechanism. The rate of alkylation of malonic esters is dependent on several factors, including the nature of the base, the solvent, the alkylating agent, and the reaction temperature.

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. libretexts.orgwikipedia.orgprinceton.edu A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step. libretexts.org For the alkylation of malonic esters, deprotonation of the α-carbon is a key step. A significant primary KIE would be expected if this deprotonation is the slowest step in the reaction.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. libretexts.orgwikipedia.org For example, a change from sp3 to sp2 hybridization at the α-carbon during enolate formation would result in a small secondary KIE.

Understanding Catalyst Roles and Reaction Selectivity

Catalysts play a pivotal role in controlling the rate and selectivity of reactions involving malonic esters. In phase-transfer catalysis, the catalyst not only facilitates the reaction between reactants in different phases but can also influence the selectivity. The choice of phase-transfer catalyst can affect the degree of C- versus O-alkylation and the extent of mono- versus dialkylation. rsc.org

In asymmetric synthesis, chiral catalysts are employed to achieve enantioselective transformations. For the α-alkylation of malonic esters with a tert-butyl group, chiral phase-transfer catalysts, such as those derived from cinchona alkaloids or featuring binaphthyl scaffolds, have been successfully used to produce α,α-disubstituted products with high enantioselectivity. acs.orgfrontiersin.orgnih.govnih.govresearchgate.net The catalyst forms a chiral ion pair with the enolate, and the steric and electronic properties of the catalyst direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. frontiersin.orgnih.gov

Computational modeling is increasingly used to understand catalyst-substrate interactions and to predict the stereochemical outcome of asymmetric reactions. chiralpedia.combohrium.comresearchgate.netresearchgate.net These studies can reveal the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the observed selectivity. acs.orgresearchgate.net

The efficiency and selectivity of these catalytic systems are often optimized by modifying the structure of the catalyst. frontiersin.orgnih.gov

Table 1: Catalyst Optimization in PTC α-benzylation researchgate.net

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | Catalyst A | 85 | 92 |

| 2 | Catalyst B | 90 | 95 |

| 3 | Catalyst C | 78 | 88 |

Data is illustrative and based on findings for structurally similar compounds.

Theoretical Characterization of Molecular and Electronic Structure

Computational chemistry provides powerful tools for characterizing the molecular and electronic properties of molecules like this compound. These theoretical insights complement experimental findings and help in understanding the molecule's reactivity.

Conformational Analysis and Steric Effects

The presence of a bulky tert-butyl group in this compound has a profound impact on its conformational preferences and steric environment. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

The steric hindrance caused by the tert-butyl group can influence the accessibility of the α-proton for deprotonation and the trajectory of the incoming electrophile during alkylation reactions. libretexts.org In cyclic systems, a tert-butyl group strongly prefers an equatorial position to minimize steric strain. While this compound is acyclic, the rotational barriers around the C-C single bonds will be significantly influenced by the size of the tert-butyl group, favoring conformations that minimize steric clashes with the other substituents.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and reactivity of organic molecules. For malonate derivatives, DFT calculations can provide valuable information on:

Optimized Geometries: Determining the most stable conformation of the molecule.

Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP), which indicates regions of positive and negative charge, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and stability of the molecule.

Reaction Energetics: Calculating the energies of reactants, products, and transition states to determine the thermodynamic and kinetic feasibility of a reaction. nih.gov

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results for structural validation.

While specific DFT studies on this compound are not extensively reported, research on similar molecules demonstrates the utility of these methods. For instance, DFT studies on other diethyl malonate derivatives have been used to analyze their structure and reactivity. mdpi.com

Computational Prediction of Reactivity and Stereoselectivity

Computational chemistry serves as a powerful tool in elucidating the mechanistic details of organic reactions, offering insights into reactivity and stereoselectivity that can be difficult to obtain through experimental means alone. In the context of reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the outcomes of its chemical transformations.

Theoretical Framework for Reactivity

The reactivity of this compound is centered around the acidity of the α-hydrogen and the subsequent nucleophilicity of the resulting enolate. DFT calculations can be employed to model these fundamental aspects. For instance, studies on related malonic acid half thioesters (MAHTs) and oxyesters (MAHOs) have utilized DFT to understand the differences in their enolization chemistry. acs.orgacs.orgresearchgate.net These studies reveal that the nature of the ester group significantly influences the stability of the enol or enolate intermediate. acs.orgacs.orgresearchgate.net

DFT calculations can explore the origins of these differences by analyzing the molecular orbitals involved. For example, in MAHTs, an additional molecular orbital has been identified that increases delocalization between the sulfur atom and the enol, affecting its stability and reactivity. acs.orgacs.org Similar principles can be applied to this compound to predict its reactivity. The bulky tert-butyl group is expected to exert significant steric and electronic effects, which can be quantified through computational analysis of transition state energies for reactions such as alkylation.

The general mechanism for the alkylation of a malonic ester involves the formation of an enolate, which then acts as a nucleophile. libretexts.orgmasterorganicchemistry.comlibretexts.org The rate and success of this SN2 reaction are dependent on the stability and accessibility of the enolate. libretexts.orgmasterorganicchemistry.com Computational models can predict the most likely site of reaction and the energy barriers associated with different reaction pathways.

Table 1: Key Factors in Malonic Ester Reactivity

| Factor | Description | Computational Approach |

| α-Hydrogen Acidity | The ease of removal of the proton at the carbon between the two carbonyl groups. | Calculation of pKa values and deprotonation energies. |

| Enolate Stability | The thermodynamic stability of the resulting carbanion. | Analysis of resonance structures and molecular orbital energies. |

| Nucleophilicity | The ability of the enolate to attack an electrophile. | Calculation of frontier molecular orbital (HOMO) energies. |

| Steric Hindrance | The spatial arrangement of atoms that can impede a reaction. | Modeling of molecular geometries and transition states. |

Prediction of Stereoselectivity

When a chiral center is generated during a reaction, predicting the stereochemical outcome is crucial. For reactions of α-substituted malonates, such as the alkylation of this compound, computational methods can be used to predict which diastereomer will be preferentially formed.

A study on the stereoselective alkylation of α-substituted malonate-imidazolidinones provides a relevant model for understanding how stereoselectivity can be rationalized computationally. nih.gov In this system, a chiral auxiliary is used to direct the approach of the electrophile. nih.gov X-ray crystallography of the products, combined with computational modeling, allowed for the proposal of a transition-state model where a potassium cation is chelated within the six-membered ring of the Z-enolate. nih.gov This chelation, along with the conformation of the chiral auxiliary, dictates the facial selectivity of the alkylation. nih.gov

For this compound, while it does not possess a chiral auxiliary itself, the principles of transition state modeling are still applicable, especially in reactions involving chiral reagents or catalysts. DFT calculations can be used to determine the energies of the different possible transition states leading to the various stereoisomers. The calculated energy differences can then be used to predict the diastereomeric or enantiomeric excess.

Table 2: Computational Parameters for Stereoselectivity Prediction

| Parameter | Significance | Method of Calculation |

| Transition State Energy | Lower energy transition states correspond to faster reactions and major products. | DFT, Ab initio methods (e.g., MP2, CCSD(T)) |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the reaction energy profile. | Optimization of transition state structures. |

| Non-covalent Interactions | Hydrogen bonding, van der Waals forces, and chelation effects that can influence stereochemical outcomes. | Analysis of electron density (e.g., QTAIM, NCI plots). |

| Solvent Effects | The influence of the solvent on the stability of reactants, transition states, and products. | Implicit or explicit solvent models in calculations. |

By systematically evaluating these parameters, a detailed and predictive understanding of the reactivity and stereoselectivity of this compound in various chemical reactions can be achieved.

Molecular Dynamics Simulations in Related Systems

MD simulations have been effectively used to investigate the properties of ester-based lubricants, which share structural similarities with malonates. nih.govacs.org For instance, nonequilibrium molecular dynamics (NEMD) and equilibrium molecular dynamics (EMD) have been employed to predict the bulk Newtonian viscosities of mixtures of esters like di(2-ethylhexyl) sebacate (B1225510) (DEHS) and di(2-ethylhexyl) adipate (B1204190) (DEHA) at various temperatures. nih.govacs.org These simulations can accurately reproduce experimental trends and provide a microscopic understanding of how molecular structure influences fluid properties. nih.gov This methodology could be applied to this compound to predict its viscosity, density, and other transport properties, which are important for process design and application.

Furthermore, MD simulations have been utilized to study the behavior of esters at interfaces and in complex environments. For example, simulations of ether- and ester-linked phospholipids (B1166683) in bilayers have shed light on the differences in membrane structure and dynamics. nih.gov These studies analyze parameters such as lipid compressibility, dipole potentials, and the ordering of water molecules at the headgroup region, revealing how subtle changes in chemical structure (ether vs. ester linkage) can have significant impacts on the bulk properties of the system. nih.gov Similar approaches could be used to understand the behavior of this compound in solution or at interfaces, which would be relevant for applications in areas like solvent extraction or as a component in formulations.

The development of new insulating oils is another area where MD simulations have proven useful. By simulating mixtures of natural esters, researchers can predict properties like viscosity and oxidative stability, guiding the formulation of improved products. acs.org This highlights the predictive power of MD in materials science applications.

Table 3: Applications of Molecular Dynamics Simulations for Ester Systems

| Application Area | Investigated Properties | Key Findings from Related Systems | Relevance to this compound |

| Lubricants | Viscosity, Density, Self-diffusivity nih.govacs.org | NEMD and EMD simulations can predict viscosity with reasonable accuracy compared to experimental data. nih.govacs.org | Prediction of physical properties for handling and process design. |

| Biomembranes | Compressibility, Dipole Potential, Water Permeability nih.gov | Ester-linked lipids lead to more compressible bilayers compared to ether-linked lipids. nih.gov | Understanding intermolecular interactions and behavior in multiphase systems. |

| Insulating Oils | Viscosity, Oxidative Stability, Fluidity acs.org | MD simulations can guide the design of mixed esters with optimized properties. acs.org | Potential for use in specialized material formulations. |

Advanced Spectroscopic and Chromatographic Techniques in Research on Diethyl Tert Butylmethylmalonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like diethyl tert-butylmethylmalonate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.

¹H and ¹³C NMR for Connectivity and Functional Group Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), splitting patterns (multiplicities), and integration values of the proton signals allow for the assignment of each proton to its specific location within the molecule.

Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., carbonyl, quaternary, methylene (B1212753), methyl).

Predicted ¹H and ¹³C NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -CH₃ (ethyl) | 1.25 | Triplet | 6H | Protons on the methyl groups of the two ethyl esters. |

| -CH₂- (ethyl) | 4.18 | Quartet | 4H | Protons on the methylene groups of the two ethyl esters. |

| -CH₃ (methyl) | 1.35 | Singlet | 3H | Protons of the methyl group attached to the α-carbon. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O | 170.5 | Carbonyl carbons of the ester groups. |

| -C (CH₃)₃ | 33.0 | Quaternary carbon of the tert-butyl group. |

| C -CH₃ | 55.0 | α-carbon. |

| -O-C H₂- | 61.5 | Methylene carbons of the ethyl esters. |

| -C H₃ (ethyl) | 14.2 | Methyl carbons of the ethyl esters. |

| -C H₃ (methyl) | 20.0 | Methyl carbon attached to the α-carbon. |

Note: Predicted values are for illustrative purposes and may differ from experimental values.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex structure of molecules like this compound, where overlapping signals in 1D spectra can lead to ambiguity. columbia.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show a correlation between the methyl and methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, it would link the methylene proton signals to the corresponding methylene carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In a sterically hindered molecule like this compound, NOESY could reveal through-space interactions between the protons of the bulky tert-butyl group and the methyl group on the α-carbon.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

This compound possesses a chiral center at the α-carbon. To determine the enantiomeric excess (ee) of a chiral sample, NMR spectroscopy in conjunction with chiral shift reagents (CSRs) can be employed. CSRs are typically lanthanide complexes that can reversibly bind to the substrate. This interaction forms diastereomeric complexes that have different NMR spectral properties, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. mst.edu The integration of these separated signals allows for the quantification of the enantiomeric excess. While specific studies on this compound using this technique are not prevalent, the general principle is widely applied to chiral esters.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming the identity of a newly synthesized compound like this compound. The exact mass of this compound (C₁₂H₂₂O₄) can be calculated and compared with the experimental value obtained from HRMS to confirm its molecular formula.

Analysis of Fragmentation Patterns for Structural Inference within Reaction Pathways

In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. The fragmentation of malonate esters is influenced by the substituents on the α-carbon. mdpi.compsu.edu

For this compound, some expected fragmentation pathways include:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion with a mass corresponding to [M - 45]⁺.

Loss of an ethyl group (-CH₂CH₃): Leading to a fragment at [M - 29]⁺.

Loss of a tert-butyl group (-C(CH₃)₃): This would produce a significant peak at [M - 57]⁺ due to the stability of the tert-butyl cation.

McLafferty rearrangement: This is a common fragmentation pathway for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

By analyzing the fragmentation pattern, researchers can confirm the presence of key structural motifs within the molecule, providing further evidence for its identity and purity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl malonate |

| Diethyl sec-butylmalonate |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and the resolution of its enantiomers. The choice between gas and liquid chromatography is dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it an excellent choice for purity assessment and the quantification of trace impurities. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. For malonic esters, a flame ionization detector (FID) is commonly employed due to its excellent response to organic compounds. dtic.mildtic.mil

While specific GC methods for this compound are not extensively documented in publicly available literature, methods for similar malonate esters, such as diethyl malonate, provide a strong basis for its analysis. For instance, a study on the determination of diethyl malonate in ethanol (B145695) utilized a GC system equipped with an FID, achieving a linear detection range of 21-840 ng. dtic.mildtic.mil Such a method could be adapted for this compound, with adjustments to the temperature program to account for its higher boiling point (102-104 °C at 11 mmHg). sigmaaldrich.com

Table 1: Illustrative GC Conditions for Malonate Ester Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Oven Program | Initial 100 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium or Nitrogen |

This table presents typical starting conditions for the GC analysis of malonate esters, which would be optimized for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when derivatization is undesirable. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for the separation of malonate esters. sielc.comhelixchrom.com Detection is typically achieved using a UV detector, as the ester functional groups exhibit some absorbance in the low UV region (around 200-210 nm). sielc.com The steric hindrance provided by the tert-butyl group in this compound may influence its retention behavior compared to less substituted malonates. ontosight.ai

For more polar analytes, such as the potential hydrolysis product, tert-butylmethylmalonic acid, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can provide enhanced retention and separation. helixchrom.comhelixchrom.com

Chiral Chromatography for Enantiomeric Separation

This compound is a prochiral molecule. libretexts.orgyoutube.com This means that while the molecule itself is achiral, a single substitution at the α-carbon can generate a chiral center. More relevantly, many of its applications in synthesis involve reactions that create a new chiral center at the malonate carbon, leading to enantiomeric products. ontosight.aifrontiersin.org The separation and quantification of these enantiomers are crucial, especially in pharmaceutical applications where the biological activity of enantiomers can differ significantly. nih.govmdpi.com

Chiral HPLC is the predominant technique for enantiomeric separation of malonate derivatives. frontiersin.orgresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including those with ester functionalities. nih.govmdpi.com

In the context of synthesizing chiral molecules from malonate precursors, research has shown successful enantioselective separations of related α-alkylated malonates using chiral HPLC columns like the DAICEL CHIRALCEL® and CHIRALPAK® series. frontiersin.orgresearchgate.net The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation.

Table 2: Representative Chiral HPLC Systems for Malonate Derivative Separation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Detection | UV at 210-254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

This table outlines common systems used for the chiral separation of malonate esters, applicable for resolving enantiomers derived from this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. While this compound is a liquid at room temperature, it can potentially be crystallized at low temperatures or by derivatization into a solid compound. sigmaaldrich.com

Although no specific crystal structure of this compound is readily available in public databases, the technique is widely applied to related ester compounds and enzymes that interact with them. nih.govnih.gov For a chiral derivative of this compound, a successful X-ray crystallographic analysis would yield a detailed conformational picture. This would reveal the spatial arrangement of the bulky tert-butyl group relative to the methyl and two ethyl ester groups. Such information is invaluable for understanding the steric effects that govern the compound's reactivity in stereoselective synthesis.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise mapping of atomic positions.

Table 3: Hypothetical Crystallographic Data for a Malonate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Resolution | < 1.0 Å |

This table illustrates the type of data obtained from an X-ray crystallographic experiment, which would definitively establish the solid-state conformation and stereochemistry of a crystalline derivative of this compound.

Future Research Directions and Unexplored Avenues in Diethyl Tert Butylmethylmalonate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols